molecular formula C6H5ClF2N2 B12950170 6-Chloro-2-(difluoromethyl)pyridin-3-amine

6-Chloro-2-(difluoromethyl)pyridin-3-amine

Cat. No.: B12950170
M. Wt: 178.57 g/mol
InChI Key: SDXDIUXDPCHHKV-UHFFFAOYSA-N
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Description

6-Chloro-2-(difluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C6H5ClF2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chloro and difluoromethyl groups in its structure makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 6-Chloro-2-(difluoromethyl)pyridin-3-amine often employs large-scale batch reactors where the Suzuki–Miyaura coupling is carried out. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(difluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Employed in substitution reactions.

    Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Chloro-2-(difluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(difluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The chloro and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(difluoromethyl)pyridin-3-amine is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H5ClF2N2

Molecular Weight

178.57 g/mol

IUPAC Name

6-chloro-2-(difluoromethyl)pyridin-3-amine

InChI

InChI=1S/C6H5ClF2N2/c7-4-2-1-3(10)5(11-4)6(8)9/h1-2,6H,10H2

InChI Key

SDXDIUXDPCHHKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)C(F)F)Cl

Origin of Product

United States

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